molecular formula C20H16N4 B5527360 3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5527360
M. Wt: 312.4 g/mol
InChI Key: KSQNJBLHHLVGLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves various strategies, including condensation reactions, multicomponent reactions, and novel synthetic pathways under different conditions. For instance, the synthesis of some substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has been achieved by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate, leading to tricyclic compounds with potential in vitro activity against certain bacterial strains (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the compound , is characterized by the presence of a condensed ring system that imparts specific electronic and spatial configurations. These structures have been elucidated using various analytical techniques, contributing to our understanding of their reactivity and interaction mechanisms. For example, the crystal structure analysis of similar compounds helps in understanding the planarity of the pyrazolopyrimidine ring system and its dihedral angle with attached groups, influencing its chemical properties and reactivity (Wen et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including formylation, chlorination, and reactions with different nucleophiles, leading to a wide array of products with diverse functionalities. These reactions are pivotal for modifying the core structure to achieve desired properties or biological activities. The chemical reactivity is influenced by the substitution pattern on the benzimidazole core, as demonstrated by studies on the synthesis and reactions of related compounds (Ibrahim, 2013).

Mechanism of Action

The mechanism of action of benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles is not well understood and is likely to vary depending on the specific biological activity being considered .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles depend on the specific compound and its biological activity .

Future Directions

The future directions for research on benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles include the synthesis of new derivatives and the exploration of their biological activities .

properties

IUPAC Name

3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-13-7-9-15(10-8-13)22-19-11-14(2)16(12-21)20-23-17-5-3-4-6-18(17)24(19)20/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNJBLHHLVGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile

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